Ethyl (2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl (2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Acylation: The thiazole derivative is then acylated with 2-chloro-6-fluorophenylacetyl chloride in the presence of a base such as triethylamine.
Esterification: Finally, the product is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Ethyl (2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: It is used in research to understand its interactions with biological targets and pathways.
Industry: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Ethyl (2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with DNA synthesis and repair mechanisms, leading to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
Ethyl (2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
Molecular Formula |
C15H14ClFN2O3S |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C15H14ClFN2O3S/c1-2-22-14(21)6-9-8-23-15(18-9)19-13(20)7-10-11(16)4-3-5-12(10)17/h3-5,8H,2,6-7H2,1H3,(H,18,19,20) |
InChI Key |
BUZCIHLIRNFTEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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